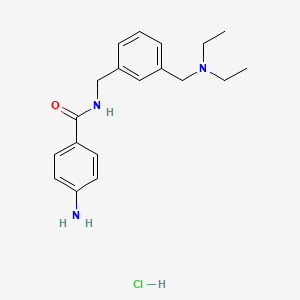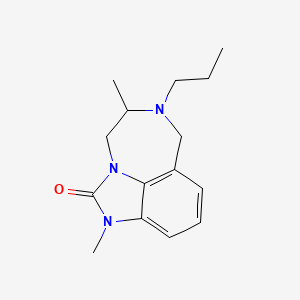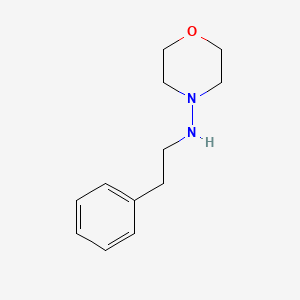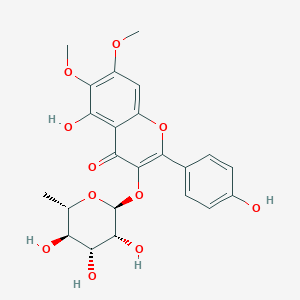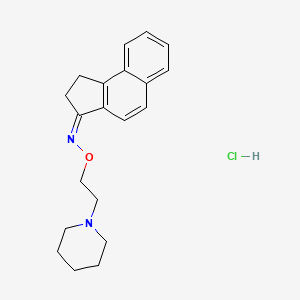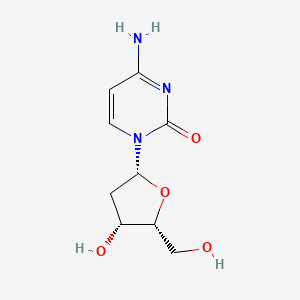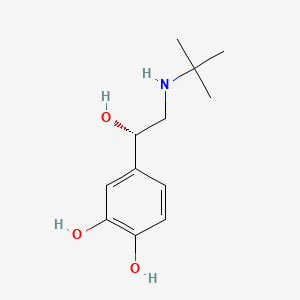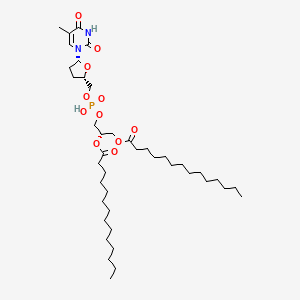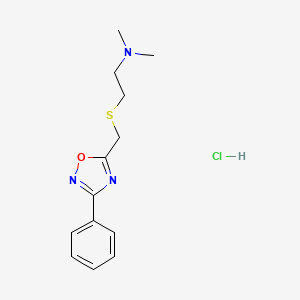
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride is a chemical compound with the molecular formula C13-H17-N3-O-S.Cl-H and a molecular weight of 299.85 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride involves several steps. The synthetic route typically includes the reaction of ethanamine with N,N-dimethyl groups, followed by the introduction of the 3-phenyl-1,2,4-oxadiazol-5-yl group through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic properties, including its use as a drug candidate for certain diseases. In industry, it is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride can be compared with other similar compounds, such as those containing the 1,2,4-oxadiazole moiety or other substituted ethanamines. These similar compounds may have different chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior.
Propriétés
Numéro CAS |
61560-23-4 |
|---|---|
Formule moléculaire |
C13H18ClN3OS |
Poids moléculaire |
299.82 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-16(2)8-9-18-10-12-14-13(15-17-12)11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H |
Clé InChI |
OQKPNEAOHBFDRP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





